molecular formula C15H14N4O2S B2794144 3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034333-81-6

3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2794144
M. Wt: 314.36
InChI Key: RVCSDTJPZYUKLL-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a thiophene ring, a pyrrolidine ring, a pyrazine ring, and a nitrile group . Thiophene is a five-membered ring with one sulfur atom . Pyrrolidine is a five-membered ring with one nitrogen atom . Pyrazine is a six-membered ring with two nitrogen atoms . The nitrile group consists of a carbon triple-bonded to a nitrogen.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar functional groups are often synthesized through condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The thiophene, pyrrolidine, and pyrazine rings would likely contribute to the rigidity of the molecule, while the nitrile group could introduce polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the thiophene ring might undergo electrophilic aromatic substitution reactions . The nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile group could increase the compound’s polarity and influence its solubility.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

Optical Chemosensors

Heterocyclic aldehydes based on the thieno[3,2-b]thiophene core have been synthesized and studied for their potential application as optical chemosensors . Preliminary chemosensing studies of heterocyclic aldehyde showed fluorescence quenching in the presence of Hg 2+, Fe 2+, Cu 2+, Pd 2+, Fe 3+, and Al 3+ .

Future Directions

Future research could explore the potential applications of this compound, particularly given the biological activity of many thiophene derivatives . Additionally, further studies could investigate the synthesis and properties of similar compounds.

properties

IUPAC Name

3-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c16-9-13-15(18-5-4-17-13)21-11-3-6-19(10-11)14(20)8-12-2-1-7-22-12/h1-2,4-5,7,11H,3,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCSDTJPZYUKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

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